2-Cyclohexylbenzyl alcohol

Description

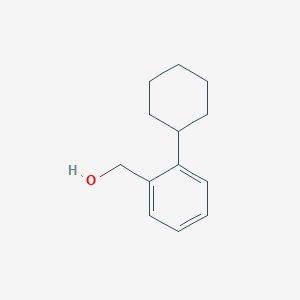

2-Cyclohexylbenzyl alcohol (IUPAC name: [hydroxy(phenyl)methyl]cyclohexane) is a secondary alcohol characterized by a benzyl alcohol backbone (C₆H₅CH₂OH) with a cyclohexyl group substituted at the 2-position of the benzene ring. Its molecular formula is C₁₃H₁₈O, and it is commonly referenced under synonyms such as α-cyclohexylbenzyl alcohol, cyclohexylphenylmethanol, and cyclohexylhydroxymethylbenzene . The cyclohexyl substituent introduces steric bulk, influencing its solubility, reactivity, and applications in organic synthesis.

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

(2-cyclohexylphenyl)methanol |

InChI |

InChI=1S/C13H18O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7,10H2 |

InChI Key |

NVGOLMFTLZIXJM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC=C2CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

2-Hydroxybenzyl Alcohol (Salicyl Alcohol) Molecular Formula: C₇H₈O₂ Structure: A benzyl alcohol derivative with a hydroxyl group at the 2-position of the benzene ring. Key Difference: The absence of a cyclohexyl group makes it less sterically hindered and more polar than 2-cyclohexylbenzyl alcohol. It is widely used in phenolic resin synthesis and as a pharmaceutical intermediate .

4-Hydroxybenzyl Alcohol Molecular Formula: C₇H₈O₂ Structure: Hydroxyl group at the 4-position (para) of the benzene ring. It is studied for pharmaceutical applications, including neuroprotection .

2-Chlorobenzyl Alcohol

- Molecular Formula : C₇H₇ClO

- Structure : Chlorine substituent at the 2-position of the benzene ring.

- Key Difference : The electron-withdrawing chlorine atom increases acidity (pKa ~12–13) compared to this compound (pKa ~15–16 for similar alcohols). It has a melting point of 69–71°C and is used as a disinfectant intermediate .

Cyclohexanemethanol (Hexahydrobenzyl Alcohol) Molecular Formula: C₇H₁₄O Structure: A cyclohexane ring directly bonded to a hydroxymethyl group. Key Difference: Fully saturated cyclohexane ring reduces aromatic interactions, making it less reactive in electrophilic substitutions. It is employed in fragrances and polymer plasticizers .

2-(Cyclohexylamino)ethanol Molecular Formula: C₈H₁₇NO Structure: Ethanolamine derivative with a cyclohexyl group attached to the amino nitrogen. Key Difference: The presence of an amino group enables coordination chemistry and surfactant applications, diverging from the alcohol-focused reactivity of this compound .

Data Table: Comparative Properties

Research Findings

- Synthetic Utility : this compound serves as a precursor in the Morita-Baylis-Hillman (MBH) reaction for α-methylene-β-hydroxy carbonyl compounds, as evidenced by its use in toluene-based reflux syntheses .

Q & A

Q. What statistical methods are recommended for validating the reproducibility of analytical data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.